molecular formula C13H12O4 B13049471 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13049471
M. Wt: 232.23 g/mol
InChI Key: LYGQIRFPBNMZST-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid: is a compound with a unique bicyclic structure, characterized by a benzoyloxy group attached to a bicyclo[111]pentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production and ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its benzoyloxy and carboxylic acid functional groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the benzoyloxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug design and materials science .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

3-benzoyloxybicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H12O4/c14-10(9-4-2-1-3-5-9)17-13-6-12(7-13,8-13)11(15)16/h1-5H,6-8H2,(H,15,16)

InChI Key

LYGQIRFPBNMZST-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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